KCa3.1 Channel Inhibition: Head-to-Head Comparison within the US9533999 Patent Series
In the same assay system (HEK293 cells overexpressing human KCa3.1, thallium influx readout), 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (identified as compound ii-1 in US9533999) exhibited an IC50 of 52 nM. This potency is intermediate within its own patent family, but it is 1.85-fold more potent than compound i-34 (IC50 = 96 nM) and 1.15-fold more potent than compound CHEMBL3287212 (IC50 = 60 nM) [1] [2] [3]. This demonstrates a clear SAR-dependent variation in potency even among structurally related fused thiazin-3-one derivatives.
| Evidence Dimension | Inhibition of human KCa3.1 channel function (thallium influx) |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | US9533999, i-34: IC50 = 96 nM; CHEMBL3287212: IC50 = 60 nM |
| Quantified Difference | Target compound is 1.85-fold and 1.15-fold more potent, respectively. |
| Conditions | HEK293 cells overexpressing human KCa3.1; thallium influx assay; 15 min preincubation. |
Why This Matters
This compound's intermediate potency in the series makes it a valuable SAR probe for understanding the structural determinants of KCa3.1 inhibition within this chemotype.
- [1] BindingDB. Entry BDBM50019904 (CHEMBL3287209). Affinity Data: IC50 = 52 nM for human KCa3.1. View Source
- [2] BindingDB. Entry BDBM50019901 (CHEMBL3287206). Affinity Data: IC50 = 96 nM for human KCa3.1. View Source
- [3] BindingDB. Entry BDBM50019907 (CHEMBL3287212). Affinity Data: IC50 = 60 nM for human KCa3.1. View Source
